Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a carbamoyl group, and a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple stepsThe tetrahydroquinazoline core is then constructed via cyclization reactions, and the final product is obtained by esterification .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and tetrahydroquinazoline-based molecules. Examples include:
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate .
Uniqueness
What sets methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzo[d][1,3]dioxole moiety which is known for its biological significance.
- A quinazoline core that has been associated with various pharmacological activities.
The molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 363.43 g/mol.
The mechanism of action involves the compound's interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or proteins involved in cellular processes such as:
- Cell proliferation : By disrupting signaling pathways that control cell division.
- Apoptosis : Inducing programmed cell death in cancerous cells.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related quinazoline derivatives can effectively inhibit the growth of various cancer cell lines including breast and lung cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Quinazoline Derivative A | MCF7 (Breast Cancer) | 5.0 |
Quinazoline Derivative B | A549 (Lung Cancer) | 10.0 |
Antimicrobial Activity
Moreover, compounds containing the benzo[d][1,3]dioxole structure have demonstrated antimicrobial properties against both bacterial and fungal strains. In a study evaluating related compounds:
- The derivatives showed moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
S. aureus | 15 |
B. subtilis | 20 |
Case Studies
Several case studies highlight the efficacy of similar compounds in treating diseases:
- Study on Antitumor Activity : A series of benzo[d][1,3]dioxole derivatives were synthesized and evaluated for their antitumor activity. The study found that modifications at the C-3 position significantly enhanced potency against tumor cells .
- Antimycobacterial Activity : Research on quinazolinones indicated promising results against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Properties
Molecular Formula |
C22H21N3O6S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H21N3O6S/c1-29-21(28)14-5-6-15-16(10-14)24-22(32)25(20(15)27)8-2-3-19(26)23-11-13-4-7-17-18(9-13)31-12-30-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,32) |
InChI Key |
HOYWJZXMJQSVDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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